2-Bromo-4-fluoroanisole

Catalog No.
S663666
CAS No.
452-08-4
M.F
C7H6BrFO
M. Wt
205.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoroanisole

CAS Number

452-08-4

Product Name

2-Bromo-4-fluoroanisole

IUPAC Name

2-bromo-4-fluoro-1-methoxybenzene

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3

InChI Key

JIQXVIJARQLCOY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C(C=C1)F)Br

The exact mass of the compound 2-Bromo-4-fluoroanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-fluoroanisole is a highly versatile, di-halogenated aromatic building block characterized by an electron-donating methoxy group, a highly reactive ortho-bromine atom, and a metabolically stable para-fluorine atom. In industrial procurement, it is primarily sourced as a premium precursor for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and directed lithiation workflows. The strategic placement of the halogens allows chemists to perform selective C-C or C-N bond formations at the 2-position while retaining the C-F bond at the 4-position. This retained fluorine atom is critical for modulating the electronic properties, lipophilicity, and pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals [1].

Substituting 2-Bromo-4-fluoroanisole with closely related analogs introduces severe process inefficiencies and compromises downstream product viability. Replacing it with the non-brominated 4-fluoroanisole forces manufacturers to perform an additional electrophilic aromatic bromination step, which requires aggressive reagents, generates hazardous waste, and often yields isomeric mixtures that complicate purification [1]. Conversely, substituting with the cheaper 2-chloro-4-fluoroanisole drastically reduces cross-coupling reactivity, forcing the use of highly specialized, expensive, and sterically hindered palladium ligands to achieve acceptable yields [2]. Finally, using 2-bromoanisole strips the final molecule of the para-fluorine atom, leaving the aromatic ring vulnerable to rapid cytochrome P450-mediated oxidative metabolism and drastically reducing the in vivo half-life of pharmaceutical candidates.

Cross-Coupling Efficiency and Catalyst Cost Reduction vs. 2-Chloro-4-fluoroanisole

The C-Br bond in 2-bromo-4-fluoroanisole offers vastly superior reactivity in palladium-catalyzed cross-coupling compared to the C-Cl bond in 2-chloro-4-fluoroanisole. Comparative studies demonstrate that 2-bromo-4-fluoroanisole achieves complete conversion (>95%) in Suzuki couplings using standard, cost-effective first- and second-generation palladium catalysts. In stark contrast, the chloro-analog remains largely unreactive under these standard conditions and requires the procurement of highly specialized, sterically hindered, and expensive phosphine ligands (such as di-tbpfPdCl2) to overcome the higher activation energy barrier of the C-Cl bond [1].

Evidence DimensionCatalyst requirements for >95% Suzuki coupling conversion
Target Compound DataComplete conversion achieved with standard, low-cost Pd catalysts (e.g., (Ph3P)2PdCl2)
Comparator Or Baseline2-Chloro-4-fluoroanisole requires premium-priced, bulky phosphine ligands
Quantified DifferenceEliminates the requirement for specialized ligands, significantly lowering catalyst cost per kg
ConditionsSuzuki coupling in EtOH-water at 80 °C

Procuring the bromo-analog directly reduces downstream catalyst expenditures and simplifies process scale-up by enabling the use of robust, off-the-shelf palladium systems.

Step Economy and Yield Optimization vs. 4-Fluoroanisole

Utilizing 4-fluoroanisole as a starting material necessitates a direct electrophilic aromatic bromination step to install the ortho-bromine atom. This process typically requires aggressive reagents and specialized catalysts (such as lactic acid derivatives or FeBr3) to achieve high yields, and can suffer from competing regioselectivity or over-bromination, necessitating complex downstream purification [1]. Procuring 2-bromo-4-fluoroanisole directly provides a pre-installed, regiochemically pure handle for immediate lithiation or cross-coupling, bypassing hazardous halogenation workflows entirely.

Evidence DimensionSynthetic step economy and process safety
Target Compound Data100% regiochemically pure starting material ready for immediate cross-coupling
Comparator Or Baseline4-Fluoroanisole requires an additional bromination step with potential isomeric impurities
Quantified DifferenceSaves at least one synthetic step and eliminates the handling of highly reactive brominating agents
ConditionsIndustrial scale-up of ortho-functionalized anisoles

Purchasing the pre-brominated building block accelerates API development timelines and eliminates the regulatory and safety overhead of performing electrophilic bromination at scale.

Pharmacokinetic Optimization and Metabolic Blocking vs. 2-Bromoanisole

When synthesizing pharmaceutical intermediates, substituting 2-bromoanisole for 2-bromo-4-fluoroanisole results in a final molecule vulnerable to rapid oxidative metabolism. The para-fluorine atom in 2-bromo-4-fluoroanisole strategically blocks the metabolically susceptible para-position of the anisole ring from cytochrome P450-mediated hydroxylation. Furthermore, the highly electronegative C-F bond increases the overall lipophilicity (XLogP3-AA ~2.7), which is critical for membrane permeability and bioavailability in drug candidates[1].

Evidence DimensionDownstream API metabolic blocking and lipophilicity
Target Compound DataPara-position protected by a stable C-F bond, enhancing lipophilicity
Comparator Or Baseline2-Bromoanisole leaves the para-position exposed to rapid enzymatic hydroxylation
Quantified DifferenceSignificant increase in downstream API half-life and membrane permeability
ConditionsIn vivo pharmacokinetic profiling of anisole-derived APIs

The 4-fluoro substituent is non-negotiable for drug discovery programs requiring enhanced metabolic stability and optimized bioavailability in the final active pharmaceutical ingredient.

Suzuki and Buchwald-Hartwig Cross-Coupling for API Synthesis

2-Bromo-4-fluoroanisole is the preferred starting material for synthesizing complex biaryl or heteroaryl pharmaceutical intermediates. Its highly reactive 2-bromo position allows for efficient C-C and C-N bond formation using standard, cost-effective palladium catalysts, avoiding the need for the expensive ligands required by its chloro-analog [1].

Directed Lithiation and Boronic Acid Generation

The compound is extensively used in halogen-metal exchange reactions to generate 5-fluoro-2-methoxyphenylboronic acid. The pre-installed bromine atom ensures strict regiocontrol during lithiation, providing a reliable pathway to high-purity boronic acids used in subsequent coupling reactions for drug discovery [2].

Development of Metabolically Stable Agrochemicals

In the synthesis of modern crop protection agents, 2-bromo-4-fluoroanisole is utilized to incorporate the critical 4-fluoroanisole moiety. The strong C-F bond blocks oxidative degradation pathways, thereby increasing the environmental persistence and overall efficacy of the agrochemical compared to non-fluorinated alternatives [3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

203.95861 Da

Monoisotopic Mass

203.95861 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

452-08-4

Wikipedia

2-Bromo-4-fluoroanisole

Dates

Last modified: 08-15-2023

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